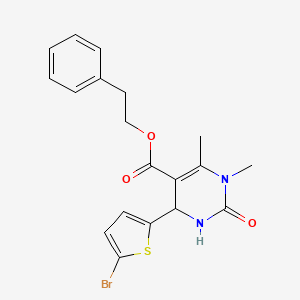![molecular formula C17H12N2O5S2 B11672049 (5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11672049.png)
(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-[(4-羟基-3-甲氧基-5-硝基苯基)亚甲基]-3-苯基-2-硫代亚甲基-1,3-噻唑烷-4-酮是一种复杂的天然有机化合物,属于噻唑烷酮类。该化合物以其独特的结构为特征,其中包括噻唑烷酮环、苯基和硝基苯基。由于其潜在的生物学和化学特性,它已在科学研究的各个领域引起了关注。
准备方法
合成路线和反应条件
(5E)-5-[(4-羟基-3-甲氧基-5-硝基苯基)亚甲基]-3-苯基-2-硫代亚甲基-1,3-噻唑烷-4-酮的合成通常涉及在特定反应条件下将 4-羟基-3-甲氧基-5-硝基苯甲醛与 3-苯基-2-硫代亚甲基-1,3-噻唑烷-4-酮缩合。反应通常在碱性条件下进行,例如氢氧化钠,并使用合适的溶剂,如乙醇或甲醇。将反应混合物在回流条件下加热以促进所需产物的形成。
工业生产方法
虽然该特定化合物的工业生产方法没有得到很好的记录,但一般方法将涉及扩大实验室合成过程。这将包括优化反应条件,如温度、压力和溶剂选择,以确保产物的产率和纯度高。此外,可以采用重结晶或色谱等纯化技术来分离化合物。
化学反应分析
反应类型
(5E)-5-[(4-羟基-3-甲氧基-5-硝基苯基)亚甲基]-3-苯基-2-硫代亚甲基-1,3-噻唑烷-4-酮可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的亚砜或砜。
还原: 还原反应可以将硝基转化为氨基。
取代: 苯基和硝基苯基可以参与亲电芳香取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢或间氯过氧苯甲酸。
还原: 可以使用硼氢化钠或催化氢化等还原剂。
取代: 亲电芳香取代反应可能涉及在酸性条件下使用的卤素或硝化剂等试剂。
主要产物
氧化: 亚砜或砜。
还原: 氨基衍生物。
取代: 卤代或硝化衍生物。
科学研究应用
(5E)-5-[(4-羟基-3-甲氧基-5-硝基苯基)亚甲基]-3-苯基-2-硫代亚甲基-1,3-噻唑烷-4-酮在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的抗菌和抗癌特性。
医药: 由于其生物活性,对其在药物开发中的潜在用途进行了研究。
作用机制
(5E)-5-[(4-羟基-3-甲氧基-5-硝基苯基)亚甲基]-3-苯基-2-硫代亚甲基-1,3-噻唑烷-4-酮的作用机制涉及它与特定分子靶标的相互作用。该化合物可能通过与酶或受体结合而发挥其作用,从而调节其活性。例如,它可能抑制参与细菌细胞壁合成的某些酶的活性,从而导致抗菌作用。确切的分子途径和靶标可能因特定的生物学环境而异。
相似化合物的比较
类似化合物
噻唑烷酮: 具有类似噻唑烷酮环结构的化合物。
硝基苯基衍生物: 含有硝基苯基的化合物。
苯基衍生物: 具有苯基的化合物。
独特性
(5E)-5-[(4-羟基-3-甲氧基-5-硝基苯基)亚甲基]-3-苯基-2-硫代亚甲基-1,3-噻唑烷-4-酮的独特之处在于它结合了官能团,赋予了其独特的化学和生物学特性。它能够进行各种化学反应及其潜在的生物活性使其成为研究和开发中一种有价值的化合物。
属性
分子式 |
C17H12N2O5S2 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC 名称 |
(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12N2O5S2/c1-24-13-8-10(7-12(15(13)20)19(22)23)9-14-16(21)18(17(25)26-14)11-5-3-2-4-6-11/h2-9,20H,1H3/b14-9+ |
InChI 键 |
UEIOGLYZGLKTDM-NTEUORMPSA-N |
手性 SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3 |
规范 SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-{1-[(4-acetylphenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11671966.png)
![(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11671972.png)
![(5E)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671980.png)

![4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N'-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide](/img/structure/B11671993.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672004.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672010.png)
![N'-[(Z)-(3-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11672017.png)

![N-(2-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11672031.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11672037.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11672042.png)
![4-[(4Z)-3-methyl-4-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11672054.png)
![N-[5-(4-Fluoro-benzylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-3-nitro-benzamide](/img/structure/B11672060.png)
